3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate
Description
3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate is a pyrazole-based heterocyclic compound featuring a nitrobenzamido group at the 3-position and a benzoate ester at the 5-position of the pyrazole ring. Its structural complexity arises from the integration of multiple aromatic and electron-withdrawing groups, which are critical for modulating biological activity, particularly in the context of kinase inhibition (e.g., c-MET) and anticancer applications .
Properties
Molecular Formula |
C23H16N4O5 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
[5-[(4-nitrobenzoyl)amino]-2-phenylpyrazol-3-yl] benzoate |
InChI |
InChI=1S/C23H16N4O5/c28-22(16-11-13-19(14-12-16)27(30)31)24-20-15-21(26(25-20)18-9-5-2-6-10-18)32-23(29)17-7-3-1-4-8-17/h1-15H,(H,24,25,28) |
InChI Key |
WURXLNJHMAINBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=NN2C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate typically involves the reaction of 4-nitrobenzoyl chloride with 3,4-diamino benzoate in the presence of a base such as triethylamine (Et3N). The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid.
Condensation: The amido group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Condensation: Reagents such as aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: 3-(4-Aminobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate.
Hydrolysis: 3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoic acid.
Condensation: Various imines or enamines depending on the aldehyde or ketone used.
Scientific Research Applications
3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the pyrazole core and aromatic rings. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound likely enhances c-MET inhibition compared to tert-butyl (electron-donating) or methoxy groups. EWGs increase electrophilicity, improving interactions with kinase ATP-binding pockets .
- Ester vs. Amide Linkage : The benzoate ester may confer better membrane permeability than bulkier amides (e.g., N-(3-(tert-butyl)-... derivatives), though at the cost of metabolic stability .
- Sulfur-Containing Analogues : Benzylthio derivatives () exhibit moderate anticancer activity but lack kinase specificity, suggesting the nitro group in the target compound provides a selectivity advantage .
Physicochemical Properties
- Metabolic Stability : The benzoate ester may render the compound prone to hydrolysis, whereas amide analogues (e.g., N-(3-(tert-butyl)-...) are more stable but less cell-permeable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
